1-(5-Chloro-2-methylphenyl)ethanone
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Overview
Description
“1-(5-Chloro-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 58966-35-1. It has a molecular weight of 168.62 and its IUPAC name is 1-(5-chloro-2-methylphenyl)ethanone . It is stored at room temperature and has a purity of 95%. It is in a liquid physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Chloro-2-methylphenyl)ethanone” is 1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-(5-Chloro-2-methylphenyl)ethanone” has a melting point of 55-57 degrees Celsius . It is a liquid at room temperature .
Scientific Research Applications
Antibacterial and Enzyme Inhibition Properties
Research on benzyl phenyl ketone derivatives, including those structurally related to 1-(5-Chloro-2-methylphenyl)ethanone, has shown promising antibacterial and enzyme inhibition activities. These compounds have been found to be potent inhibitors of the 5-lipoxygenase enzyme, which is significant for the development of anti-inflammatory drugs. Additionally, certain derivatives have demonstrated nearly 100% inhibition of bacterial growth of common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents (Vásquez-Martínez et al., 2019).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds derived from 1-(5-Chloro-2-methylphenyl)ethanone have been extensively studied. For example, derivatives synthesized from this compound have shown excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus, indicating their potential use in developing new antimicrobial drugs (Sherekar et al., 2022).
Crystal Structure Analysis
The crystal structure of 1-(5-Chloro-2-hydroxyphenyl)ethanone and its derivatives has been analyzed, providing insights into their molecular geometry, hydrogen bonding, and supramolecular networks. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in pharmaceuticals and material science (Majumdar, 2016).
Antimicrobial Properties
Ethanone derivatives, including those related to 1-(5-Chloro-2-methylphenyl)ethanone, have been explored for their antimicrobial properties. Molecular docking studies have shown good binding efficacy of these compounds with proteins associated with Staphylococcus aureus, suggesting their potential as antibacterial agents (SRI SATYA et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGGERYVCEAEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570603 |
Source
|
Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)ethanone | |
CAS RN |
58966-35-1 |
Source
|
Record name | 1-(5-Chloro-2-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58966-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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